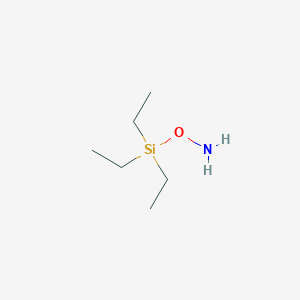

O-(Triethylsilyl)hydroxylamine

Description

Historical Context and Evolution of Hydroxylamine (B1172632) Derivatives in Synthetic Organic Chemistry

The journey of hydroxylamine derivatives began with the first preparation of hydroxylamine itself, in the form of hydroxylammonium chloride, by the German chemist Wilhelm Clemens Lossen in 1865. wikipedia.org It was not until 1891 that it was isolated in its pure, crystalline form. wikipedia.orgbritannica.com However, pure hydroxylamine is an unstable and potentially explosive compound, which has historically limited its direct application in synthesis. wikipedia.orgnih.gov Consequently, it is almost always handled as a more stable salt, such as hydroxylammonium sulfate (B86663) or hydrochloride. nih.govatamanchemicals.com

The inherent reactivity and utility of the hydroxylamine moiety spurred the development of derivatives for specific synthetic purposes. A significant industrial application emerged in the production of Nylon-6, which involves the conversion of cyclohexanone (B45756) to its oxime using hydroxylamine, followed by a Beckmann rearrangement to yield caprolactam. wikipedia.orgbritannica.com The need for more controlled and soluble reagents for finer chemical synthesis led to the creation of N- and O-protected hydroxylamine derivatives. nih.govatamanchemicals.com Among these, O-protected hydroxylamines have proven particularly useful, especially in the synthesis of complex molecules like hydroxamic acids, where managing the reactivity of the N-O bond is critical. nih.gov

Significance of O-Silylation for Enhancing Hydroxylamine Reactivity, Stability, and Handling Properties

The introduction of a silyl (B83357) group onto the oxygen atom of hydroxylamine, known as O-silylation, marked a significant advancement in the utility of these reagents. This strategic modification addresses the primary challenge of hydroxylamine's inherent instability. nih.govacs.org Silyl groups are widely employed as protecting groups for various functionalities because they increase thermal stability and render the molecule less polar and more volatile, which is particularly useful for analytical methods like gas chromatography. researchgate.netfishersci.ca

The O-silylation of hydroxylamine confers several key advantages:

Enhanced Stability: The silyl group protects the reactive hydroxyl functionality, creating a more robust molecule that can be handled and stored more safely than free hydroxylamine. acs.org O-silylated hydroxamic acids, for instance, are stable, often crystalline solids that serve as excellent precursors to other functional groups. acs.org

Tunable Properties: The stability and reactivity of the O-silyl group can be finely tuned by altering the substituents on the silicon atom. The steric bulk of the substituents is a determining factor in the group's stability against hydrolysis, with a general trend of Me₃Si < Et₃Si < tBuMe₂Si. fishersci.ca This allows chemists to select a silyl group with the appropriate lability for a specific synthetic step. While O-(trimethylsilyl)hydroxamates can be too unstable for certain applications, the use of more sterically demanding silyl groups provides the necessary stability. acs.org

Controlled Reactivity: The silyl group moderates the nucleophilicity of the nitrogen atom and provides a convenient chemical handle that can be removed under specific and often mild conditions, such as treatment with a fluoride (B91410) ion source. fishersci.ca This controlled "unmasking" of the hydroxylamine functionality is a cornerstone of its synthetic utility.

O-(Triethylsilyl)hydroxylamine within the Broader Context of O-Protected Hydroxylamines

This compound (TESONH₂) is a prominent member of the extensive family of O-protected hydroxylamines. These reagents are designed to act as safe and effective carriers of the H₂NO- group. rsc.org The protecting group (PG) in PG-ONH₂ reagents can vary widely, including other silyl groups like trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS), as well as alkyl and acyl groups such as benzyl (B1604629) (Bn), tetrahydropyranyl (THP), and pivaloyl (Piv). researchgate.netnih.govsigmaaldrich.com The choice of protecting group is dictated by the specific requirements of the synthetic route, including the need for stability under certain reaction conditions and the availability of orthogonal deprotection methods.

The properties of this compound are best understood through comparison with other related reagents.

Versus O-(Trimethylsilyl)hydroxylamine (TMSONH₂): The primary difference between TESONH₂ and TMSONH₂ lies in the steric bulk of the silyl group. The three ethyl groups of the triethylsilyl (TES) moiety are significantly larger than the three methyl groups of the trimethylsilyl (TMS) moiety. This steric difference leads to greater stability of the TES group toward both acidic and basic hydrolysis. fishersci.ca This enhanced stability can be a critical advantage in multi-step syntheses where the protecting group must survive various reaction conditions. Conversely, the smaller size of the TMS group can allow for faster reaction kinetics in some cases.

| Property | This compound | O-(Trimethylsilyl)hydroxylamine |

| Molecular Formula | C₆H₁₇NOSi | C₃H₁₁NOSi |

| Molecular Weight | 147.29 g/mol nih.gov | 105.21 g/mol sigmaaldrich.comscbt.com |

| Boiling Point | Not precisely reported, but expected to be higher than TMSONH₂ | 98-100 °C sigmaaldrich.comsigmaaldrich.com |

| Relative Stability | More stable to hydrolysis | Less stable to hydrolysis fishersci.ca |

Versus O-Alkylhydroxylamines: O-silylhydroxylamines and O-alkylhydroxylamines (e.g., O-benzylhydroxylamine) differ fundamentally in their deprotection chemistry. Silyl ethers are most commonly cleaved using fluoride-based reagents (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under specific acidic/basic conditions. fishersci.ca In contrast, O-benzyl groups are typically removed via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This orthogonality in cleavage conditions is a powerful principle in synthetic planning, allowing for the selective removal of one protecting group in the presence of another.

| Protecting Group | Typical Cleavage Conditions |

| Trimethylsilyl (TMS) | Mild acid, K₂CO₃/MeOH |

| Triethylsilyl (TES) | Acid, fluoride sources (TBAF) researchgate.net |

| tert-Butyldimethylsilyl (TBDMS) | Stronger acid, fluoride sources (TBAF) |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |

| Tetrahydropyranyl (THP) | Aqueous acid (e.g., HCl, PTSA) nih.gov |

The chemical behavior of this compound is governed by a combination of steric and electronic factors originating from the triethylsilyl group.

Steric Effects: The three ethyl chains attached to the silicon atom create a sterically hindered environment around the Si-O-N core. researchgate.net This bulk influences how the molecule interacts with other reagents, potentially dictating the regioselectivity of its reactions by controlling the trajectory of nucleophilic or electrophilic attack. This steric shield is a primary contributor to the enhanced stability of the TES group compared to the smaller TMS group. fishersci.caacs.org

Electronic Effects: The silicon atom is less electronegative than carbon, and alkylsilyl groups are generally considered to be electron-donating via induction. acs.orgacs.org Furthermore, silyl groups can engage in hyperconjugation, where the electrons from a neighboring sigma bond (like the O-N bond's lone pair) can delocalize into an empty antibonding orbital (σ*) of a silicon-carbon bond. wikipedia.orgacs.org This interaction, sometimes referred to as a generalized anomeric effect, can stabilize the ground state of the molecule and influence the bond lengths and angles of the Si-O-N linkage. acs.org While the electronic difference between a TES and a TMS group is minimal, the combination of these electronic properties with the dominant steric effects defines the unique reactivity profile of the reagent.

Overview of Principal Synthetic Applications

This compound and its silylated congeners are versatile reagents employed in a range of important synthetic transformations. Their utility stems from their ability to serve as stable sources of the hydroxylamine functionality.

| Application | Description |

| Synthesis of Hydroxamic Acids | O-silyl hydroxylamines react with activated carboxylic acids (e.g., acid chlorides or anhydrides) to form O-silylated hydroxamates. Subsequent mild deprotection of the silyl group yields the desired hydroxamic acid, a functional group prevalent in many biologically active molecules. nih.govsapub.org |

| Preparation of Oximes | They react with aldehydes and ketones to furnish O-silylated oximes. researchgate.net These derivatives are often more stable and easier to handle than the parent oximes and can be used in subsequent reactions like the Beckmann rearrangement or reductions to amines. |

| Generation of Nitrile Oxides | O-silylated hydroxamic acids, derived from O-silyl hydroxylamines, can undergo dehydration to generate nitrile oxides. acs.org These highly reactive intermediates are not typically isolated but are trapped in situ with alkenes or alkynes in [3+2] cycloaddition reactions to construct isoxazoline (B3343090) and isoxazole (B147169) rings, which are valuable heterocyclic motifs. acs.org |

| Electrophilic Amination | As part of the broader class of O-protected hydroxylamines, these reagents can act as electrophilic sources of "NH₂⁺". rsc.orgresearchgate.net This enables the direct amination of various nucleophiles, including carbanions, enolates, and organometallic species, providing a direct route to carbon-nitrogen bond formation. |

Structure

2D Structure

Properties

Molecular Formula |

C6H17NOSi |

|---|---|

Molecular Weight |

147.29 g/mol |

IUPAC Name |

O-triethylsilylhydroxylamine |

InChI |

InChI=1S/C6H17NOSi/c1-4-9(5-2,6-3)8-7/h4-7H2,1-3H3 |

InChI Key |

SNMXXRVZHDXXST-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)ON |

Origin of Product |

United States |

Applications of O Triethylsilyl Hydroxylamine in Advanced Organic Synthesis

Carbon-Nitrogen (C-N) Bond Formation Reactions

The construction of C-N bonds is a cornerstone of organic synthesis, with wide-ranging implications in the preparation of pharmaceuticals, agrochemicals, and materials. O-(Triethylsilyl)hydroxylamine has emerged as a valuable tool in this context, offering a stable and reactive source of a protected amino group.

The direct amination of organometallic reagents represents a powerful strategy for the synthesis of primary amines. While detailed research findings specifically employing this compound for the amination of organozinc and organomagnesium reagents are not extensively documented in the surveyed literature, the closely related reagent, N,O-bis(trimethylsilyl)hydroxylamine, has been successfully utilized in the amination of higher-order cuprates. This reaction provides a useful precedent for the potential application of its triethylsilyl analogue.

In a study by Casarini et al., various aryl and heteroaryl higher-order cyanocuprates were reacted with N,O-bis(trimethylsilyl)hydroxylamine to afford the corresponding N-silylated primary amines in good to excellent yields. The reaction proceeds smoothly under mild conditions, demonstrating the utility of O-silyl protected hydroxylamines as effective electrophilic aminating agents for organocuprates.

Table 1: Amination of Higher Order Cyanocuprates with N,O-bis(trimethylsilyl)hydroxylamine

| Organocuprate Precursor | Product | Yield (%) |

|---|---|---|

| Phenyl lithium | N-(Trimethylsilyl)aniline | 90 |

| 2-Thienyllithium | N-(Trimethylsilyl)-2-aminothiophene | 85 |

| 2-Furanyllithium | N-(Trimethylsilyl)-2-aminofuran | 70 |

| 1-Naphthyllithium | N-(Trimethylsilyl)-1-naphthylamine | 88 |

| p-Tolyllithium | N-(Trimethylsilyl)-p-toluidine | 92 |

| o-Tolyllithium | N-(Trimethylsilyl)-o-toluidine | 85 |

Data sourced from a study on the electrophilic amination of higher order cuprates.

The direct C-H amination of arenes and heteroarenes is a highly sought-after transformation for the streamlined synthesis of anilines and related compounds. Despite the importance of this reaction, detailed research findings and data tables specifically describing the use of this compound for the direct amination of unactivated and activated arenes and heteroarenes are not prevalent in the current body of scientific literature. Research in this area has largely focused on other electrophilic nitrogen sources and catalyst systems.

The addition of an amino group and another functional group across a double or triple bond, known as aminofunctionalization, provides a rapid route to complex and valuable nitrogen-containing molecules. However, specific applications of this compound in these reactions are not well-documented.

Detailed research findings and data tables for the aminochlorination and aminoazidation of alkenes and alkynes specifically utilizing this compound as the nitrogen source could not be found in the surveyed literature. These transformations typically employ different aminating agents and catalytic systems.

Aminofunctionalization of Unsaturated Hydrocarbons (Alkenes and Alkynes)

Intramolecular Carboamination Reactions

Intramolecular carboamination is a powerful strategy for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, by forming one carbon-carbon and one carbon-nitrogen bond in a single step. Palladium-catalyzed versions of this reaction have been developed to construct functionalized pyrrolidines from conjugated dienes. organic-chemistry.org These transformations typically involve the coupling of an amine with an alkene tethered to an aryl or vinyl halide.

While various nitrogen sources are employed in these reactions, the specific use of this compound in palladium-catalyzed intramolecular carboamination reactions is not extensively documented in the current literature. The research in this area has primarily focused on other aminating agents. However, the fundamental reactivity of hydroxylamine (B1172632) derivatives in related transformations suggests potential applicability.

Nitrogen-Nitrogen (N-N) and Oxygen-Nitrogen (O-N) Bond Formation Reactions

The construction of N-N and O-N bonds is fundamental to the synthesis of many important functional groups and heterocyclic systems. This compound serves as a key reagent in these transformations, providing a protected hydroxylamine moiety that can be incorporated into various molecular scaffolds.

Synthesis of Hydrazines and Hydrazine (B178648) Derivatives

The formation of a nitrogen-nitrogen bond is the key step in the synthesis of hydrazines. Methodologies for this transformation often involve the reaction of an amine with an electrophilic aminating agent. organic-chemistry.org For instance, hydroxylamine-O-sulfonic acid has been utilized as an aminating agent to synthesize hydrazine derivatives from corresponding amines. google.com

Despite the utility of hydroxylamine derivatives in N-N bond formation, the direct application of this compound for the synthesis of hydrazines is not a widely reported method in the surveyed scientific literature. Synthetic strategies typically rely on other precursors, such as the coupling of O-benzoylated hydroxamates with amines or the electrophilic amination of amines with oxaziridines. organic-chemistry.org

Formation of Hydroxamic Acids and their Derivatives

Hydroxamic acids are a class of compounds characterized by the R-C(=O)N(OH)R' functional group and are significant as metal chelators and enzyme inhibitors. wikipedia.org A primary and versatile method for their synthesis involves the coupling of carboxylic acids or their activated derivatives (such as acyl chlorides or esters) with hydroxylamine or its protected forms. nih.gov

O-silyl protected hydroxylamines, such as O-(tert-butyldimethylsilyl)hydroxylamine (TBDMSONH₂), which is a close analog of this compound, are particularly useful for the synthesis of delicate hydroxamates. nih.gov The general procedure involves activating a carboxylic acid, often by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reaction with the O-silyl hydroxylamine. The silyl (B83357) protecting group is then removed under mild conditions, for example, using a fluoride (B91410) source like cesium fluoride (CsF) or an acid like trifluoroacetic acid (TFA), to yield the final hydroxamic acid. nih.govnih.gov This two-step process, coupling followed by deprotection, is highly efficient for preparing complex and sensitive molecules. nih.govnih.gov

| Starting Carboxylic Acid | Coupling Conditions | Deprotection Conditions | Final Product | Overall Yield |

| Acid Precursor (120) | 1. Ethyl chloroformate, Et₃N 2. TBDMSONH₂ (13) | CsF | (R)-Trichostatin A (121) | 92% nih.gov |

| Carboxylic Acid (117) | Ethyl chloroformate | Trifluoroacetic acid, Anisole | Delicate Hydroxamate (119) | Not Reported nih.gov |

Construction of Various Nitrogen-Containing Heterocycles (e.g., Aziridines, Azetidines, Pyrrolidines, Isoxazolines, Triazoles)

This compound and its derivatives are valuable precursors for synthesizing a variety of nitrogen-containing heterocycles.

Aziridines : These three-membered rings can be synthesized by the aziridination of olefins. This transformation can be achieved using hydroxylamine derivatives as nitrene precursors. For example, rhodium(II)-catalyzed reactions of unactivated olefins with hydroxylamine-O-sulfonic acid provide a direct route to N-H aziridines. nih.govorganic-chemistry.org This methodology highlights the potential of hydroxylamine derivatives to serve as effective aminating agents for the construction of aziridine (B145994) rings.

Azetidines and Pyrrolidines : While numerous methods exist for the synthesis of these four- and five-membered heterocycles, including cycloadditions and intramolecular cyclizations, the direct use of this compound as a primary building block is not prominently featured in the literature. nih.govorganic-chemistry.orgmdpi.comdurham.ac.uk

Isoxazolines : A cornerstone method for synthesizing isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. organic-chemistry.orgnih.govchem-station.com Nitrile oxides are commonly generated in situ from the oxidation of aldoximes. organic-chemistry.orgresearchgate.net O-silylated hydroxamates, which can be prepared from a carboxylic acid and an O-silyl hydroxylamine, have been reported as stable, crystalline precursors to nitrile oxides. acs.org In the presence of triflic anhydride and a base, these precursors dehydrate to form nitrile oxides that readily participate in cycloaddition reactions with olefins to produce isoxazolines. acs.org Alternatively, an O-silylated oxime, formed from an aldehyde and this compound, can be oxidized to generate the nitrile oxide for the cycloaddition.

Triazoles : The 1,2,4-triazole (B32235) scaffold can be synthesized through a copper-catalyzed one-pot reaction involving two different nitriles and hydroxylamine. frontiersin.orgnih.gov The reaction proceeds through the initial formation of an amidoxime (B1450833) from one equivalent of nitrile and hydroxylamine. This intermediate then reacts with a second nitrile, followed by intramolecular cyclization and dehydration to yield the substituted 1,2,4-triazole. frontiersin.orgnih.gov this compound can serve as the hydroxylamine source in this versatile synthetic protocol.

Hydroxylamination and Oxime Chemistry

The reaction of this compound with carbonyl compounds is a direct and efficient method for the preparation of O-silylated oxime ethers, which are valuable intermediates in organic synthesis.

Preparation of O-Silylated Oxime Ethers from Aldehydes and Ketones

The condensation of aldehydes or ketones with hydroxylamine is a classic method for the formation of oximes. wikipedia.org When this compound is used in place of hydroxylamine, the reaction directly affords O-triethylsilyl oxime ethers. This transformation provides a stable, protected form of the oxime, preventing unwanted side reactions and allowing for further functionalization. The reaction is typically high-yielding and proceeds under mild conditions. The resulting O-silylated oxime ethers can be used in subsequent reactions, such as reductions to amines or as precursors for nitrile oxide generation.

| Carbonyl Substrate | Product | Typical Conditions | Expected Yield |

| Benzaldehyde | Benzaldehyde O-(triethylsilyl) oxime | Mild acid or base catalyst, RT | High (>90%) |

| Acetophenone | Acetophenone O-(triethylsilyl) oxime | Mild acid or base catalyst, RT | High (>90%) |

| Cyclohexanone (B45756) | Cyclohexanone O-(triethylsilyl) oxime | Mild acid or base catalyst, RT | High (>90%) |

| Propanal | Propanal O-(triethylsilyl) oxime | Mild acid or base catalyst, RT | High (>90%) |

Conjugate Additions of Hydroxylamines to α,β-Unsaturated Systems

The conjugate addition, or Michael reaction, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. It involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. beilstein-journals.orgmasterorganicchemistry.com Hydroxylamine derivatives, acting as nitrogen nucleophiles, can participate in this reaction to form β-aminooxy carbonyl compounds, which are valuable synthetic intermediates.

This compound serves as a convenient and protected source of hydroxylamine for such transformations. The triethylsilyl group enhances the stability and handling of the reagent and can be readily removed under mild conditions after the addition reaction. The reaction proceeds by the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic β-carbon of the unsaturated system, followed by protonation of the resulting enolate.

The versatility of this reaction allows for its application across a range of α,β-unsaturated systems. Shibasaki and coworkers have demonstrated that bifunctional heterobimetallic complexes can catalyze the conjugate additions of hydroxylamines to enones with high enantioselectivity. This highlights the potential for developing asymmetric variants of this transformation using reagents like this compound.

Table 1: Representative Conjugate Additions using a Hydroxylamine Source

| α,β-Unsaturated Acceptor | Acceptor Type | Hydroxylamine Reagent | Product Structure (β-Aminooxy Compound) | Typical Conditions |

|---|---|---|---|---|

| Cyclohex-2-en-1-one | Enone | This compound | 3-(Triethylsilyloxyamino)cyclohexan-1-one | Base catalyst (e.g., NaOAc), Methanol (B129727) |

| But-3-en-2-one (Methyl Vinyl Ketone) | Enone | This compound | 4-(Triethylsilyloxyamino)butan-2-one | Lewis Acid or Base Catalyst |

| Crotonaldehyde | Enal | This compound | 3-(Triethylsilyloxyamino)butanal | Lewis Acid Catalyst |

| Ethyl Acrylate | Unsaturated Ester | This compound | Ethyl 3-(triethylsilyloxyamino)propanoate | Base catalyst (e.g., DBU) |

Role as a Key Building Block in Complex Molecule Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules due to its ability to introduce the synthetically versatile N-O functional group. This moiety is present in a wide array of natural products and pharmacologically active compounds. nih.gov The triethylsilyl group provides a convenient protecting group that allows for controlled reactivity and is easily removed when needed, making the reagent a practical synthetic equivalent of hydroxylamine itself.

Precursor for Advanced Intermediates in Natural Product Total Synthesis

In the intricate pathways of natural product total synthesis, the strategic introduction of specific functional groups is paramount. This compound and its analogs are employed to incorporate the hydroxylamine functionality, which can then be elaborated into more complex heterocyclic systems common in natural products, such as isoxazolidines and 1,2-oxazines. nih.gov

For instance, in the synthesis of complex steroid derivatives, which often serve as scaffolds for pharmacologically active agents, silylated hydroxylamines can be used to modify α,β-unsaturated systems within the steroid core. A reaction between a steroid dienone and O-(trimethylsilyl)hydroxylamine has been shown to produce a dimeric hydroxylamine derivative, demonstrating a novel pathway for constructing complex, bridged steroid structures. mdpi.com This reactivity showcases the potential of this compound to act as a key reagent in the late-stage functionalization or diversification of natural product-like skeletons. The N-O bond installed can serve as a linchpin for subsequent cyclization or rearrangement reactions to build advanced intermediates.

Table 2: Application in a Synthetic Route toward a Natural Product Scaffold

| Precursor Type | Reagent | Key Transformation | Resulting Intermediate | Significance |

|---|---|---|---|---|

| Steroidal α,β-Unsaturated Ketone | This compound | Conjugate Addition | β-Aminooxy Steroid | Introduces a nitrogen and oxygen atom in a single step, setting the stage for further heterocyclic elaboration. |

| Unsaturated Aldehyde | This compound | Formation of an Oxime followed by Cycloaddition | Isoxazolidine-containing intermediate | Constructs a core heterocyclic ring found in various alkaloids and other natural products. |

Construction of Pharmacologically Relevant Scaffolds and Chemical Probes

The hydroxylamine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov this compound is an essential reagent for accessing these structures.

One key application is in the synthesis of N-hydroxylamine (N-HA) derivatives. For example, a library of N-HA compounds was synthesized via a one-pot reaction involving the conversion of various aldehydes to N-hydroxyimines using O-(trimethylsilyl)hydroxylamine, followed by reduction. acs.org Several of these synthesized N-HA compounds exhibited significant antibacterial activity against pathogenic bacteria and the ability to eradicate bacterial biofilms, underscoring the therapeutic potential of scaffolds derived from this reagent. acs.org

Furthermore, the hydroxylamine functional group is crucial for constructing more complex heterocyclic systems of pharmacological interest, such as benzisoxazoles. These scaffolds are present in natural products like parnafungins and in synthetic kinase inhibitors. nih.gov The synthesis of these molecules can proceed from ortho-nitroaryl precursors, which are reduced to hydroxylamines that subsequently cyclize to form the desired benzisoxazolone ring system. nih.gov

In the field of chemical biology, hydroxylamine derivatives are used to create chemical probes for studying biological systems. The hydroxylamine group can react selectively with aldehydes and ketones (often α-ketoacids) in biological molecules through reactions like oxime ligation and α-ketoacid–hydroxylamine (KAHA) ligation. mdpi.com this compound serves as a precursor to the reactive hydroxylamine, which can be incorporated into a larger probe molecule containing reporter tags like biotin (B1667282) or fluorophores. thermofisher.com

Table 3: Pharmacological Scaffolds and Probes Derived from this compound

| Scaffold/Probe Type | Synthetic Role of this compound | Key Intermediate | Example Application |

|---|---|---|---|

| Antibacterial Agent | Precursor for N-hydroxylamine synthesis via reductive amination of aldehydes. acs.org | N-Aryl or N-Alkyl Hydroxylamine | Development of novel antibiotics targeting drug-resistant bacteria. acs.org |

| Kinase Inhibitor Scaffold | Used to generate the hydroxylamine intermediate for benzisoxazole ring formation. nih.gov | ortho-Hydroxylamine Benzoate | Core structure for Pim-1 and -2 kinase inhibitors. nih.gov |

| Bioconjugation Probe | Source of the nucleophilic hydroxylamine for oxime or KAHA ligation. mdpi.com | Aminooxy-functionalized tag | Labeling proteins and other biomolecules for detection or imaging. thermofisher.com |

Spectroscopic and Analytical Methodologies for Characterization of O Triethylsilyl Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy provides unparalleled insight into the molecular structure of O-(Triethylsilyl)hydroxylamine by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, ²⁹Si, and ¹⁵N. Each technique offers a unique window into different aspects of the compound's architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton (¹H) NMR spectroscopy is fundamental for identifying the various proton environments within the this compound molecule. The spectrum provides information on the number of distinct proton types, their relative abundance (via integration), their electronic environment (via chemical shift), and their proximity to neighboring protons (via spin-spin coupling).

The triethylsilyl moiety, (CH₃CH₂)₃Si-, gives rise to two characteristic signals. The methylene (B1212753) protons (Si-CH ₂) adjacent to the silicon atom typically appear as a quartet due to coupling with the three protons of the neighboring methyl group. The terminal methyl protons (CH ₃) appear as a triplet, resulting from coupling with the two protons of the adjacent methylene group. The two protons of the amine (-NH₂) group are expected to appear as a single, often broad, resonance due to quadrupole effects from the nitrogen atom and potential chemical exchange with trace amounts of water or other protic species.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | 5.0 - 5.5 | Singlet (broad) | - |

| Si-CH ₂-CH₃ | 0.8 - 1.0 | Quartet | ~7.9 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeletons

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of the molecule. In this compound, the triethylsilyl group contains two distinct carbon environments, which result in two signals in the ¹³C NMR spectrum. The methylene carbons (Si-C H₂) are directly attached to the silicon atom, and the methyl carbons (-C H₃) are at the terminus of the ethyl chains. The chemical shifts of these carbons are influenced by the electropositive nature of the silicon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-C H₂-CH₃ | 7 - 9 |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for the Silyl (B83357) Moiety

Silicon-29 (²⁹Si) NMR is a highly specific technique that directly probes the silicon atom, providing valuable information about its chemical environment and substitution pattern. unavarra.es The chemical shift of the ²⁹Si nucleus is particularly sensitive to the nature of the atoms bonded to it. rsc.org In this compound, the silicon atom is bonded to three carbon atoms and one oxygen atom (R₃Si-O). The presence of the electronegative oxygen atom causes a downfield shift in the ²⁹Si resonance compared to tetraalkylsilanes (R₄Si). unavarra.es This technique is unequivocal in confirming the presence and integrity of the triethylsilyl group and its linkage to the hydroxylamine (B1172632) moiety through an oxygen atom.

Table 3: Predicted ²⁹Si NMR Spectroscopic Data for this compound

| Silicon Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy allows for the direct observation of the nitrogen nucleus, offering insights into its electronic state. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques can successfully acquire its spectrum. For this compound, the ¹⁵N chemical shift would confirm the presence of the nitrogen atom and provide data about the N-O bond's electronic nature. The chemical shift is expected in the region characteristic of hydroxylamines and oximes. science-and-fun.de Isotopic enrichment using ¹⁵N-labeled hydroxylamine can significantly enhance signal intensity and facilitate spectral acquisition.

Table 4: Predicted ¹⁵N NMR Spectroscopic Data for this compound (referenced to CH₃NO₂)

| Nitrogen Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

Dynamic NMR Studies for Conformational Dynamics (e.g., N-O bond rotation, nitrogen inversion)

This compound is not a static molecule; it undergoes rapid conformational changes at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful method used to study these intramolecular processes that occur on the NMR timescale. libretexts.orgmonmouth.edu

Two key dynamic processes can be investigated in this molecule:

N-O Bond Rotation: Rotation around the nitrogen-oxygen single bond can lead to the interconversion of different rotamers.

Nitrogen Inversion: The nitrogen atom in hydroxylamines is pyramidal and can undergo rapid inversion, similar to amines.

These processes can be studied using variable-temperature (VT) NMR experiments. At high temperatures, if the interconversion is fast, the NMR spectrum shows time-averaged signals. As the temperature is lowered, the rate of exchange decreases. If the energy barrier is sufficiently high, the exchange can be slowed to the point where distinct signals for each conformer or invertomer are observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the dynamic process. monmouth.edu Such studies provide fundamental information on the molecule's conformational flexibility and the energy barriers associated with these intramolecular motions. researchgate.net

In Situ NMR Analysis for Reaction Monitoring and Mechanistic Elucidation

In situ NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. nih.govnih.gov This methodology can be applied to study reactions where this compound is either a reactant or a product, providing critical mechanistic and kinetic information.

For instance, the formation of this compound via the reaction of hydroxylamine with a silylating agent like triethylsilyl chloride could be monitored. By acquiring NMR spectra at regular intervals, one can observe the gradual disappearance of the reactant signals and the concurrent emergence and growth of the product signals. This allows for the determination of reaction rates and the identification of any transient intermediates that may form during the reaction. Similarly, subsequent reactions of this compound, such as its reaction with aldehydes or ketones to form oximes, can be followed to elucidate the reaction mechanism and optimize conditions. researchgate.netrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of this compound. High-resolution techniques provide precise mass data, while fragmentation analysis offers insights into the compound's connectivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. measurlabs.comresearchgate.netresearchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to within a few parts per million (ppm). resolvemass.ca This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. researchgate.net

The accurate mass measurement obtained from HRMS is used to calculate the elemental composition of the molecular ion of this compound. This is a critical step in confirming the identity of the compound, especially when distinguishing it from potential isomers or impurities. resolvemass.caalgimed.com The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, enables the separation of ions with very similar masses, ensuring unambiguous identification. researchgate.netresearchgate.net

Table 1: Theoretical and Observed Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C6H17NOSi |

| Theoretical Monoisotopic Mass | 147.1079 u |

| Observed Mass (HRMS) | Typically within ± 5 ppm of theoretical |

| Mass Accuracy | Dependent on instrument calibration and resolution |

| Ionization Mode | Commonly Electrospray Ionization (ESI) or Chemical Ionization (CI) |

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern of this compound observed in a mass spectrum provides valuable information for its structural elucidation. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

For silylated compounds, fragmentation often involves cleavage of bonds adjacent to the silicon atom and rearrangements. nih.gov Common fragmentation pathways for this compound would likely involve the loss of ethyl groups, the hydroxylamine moiety, or rearrangements involving the silicon atom. The study of these patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the confirmation of the connectivity of the triethylsilyl group to the hydroxylamine. mdpi.com The fragmentation of related silyl oxime ethers has been studied, providing insights into potential fragmentation mechanisms such as the McLafferty rearrangement, although direct application to this compound requires specific experimental data. louisville.edu

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z | Possible Fragment Structure/Loss |

| 118 | [M - C2H5]+ |

| 89 | [M - 2(C2H5)]+ |

| 115 | [Si(C2H5)3]+ |

| 33 | [NH2OH]+ |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC) for Volatile Triethylsilyl Derivatives

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. phenomenex.com In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. Due to the polar nature of the hydroxylamine group, derivatization to a less polar silyl ether makes the compound amenable to GC analysis. phenomenex.com

For the analysis of this compound, a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification. nih.govnih.gov The choice of the GC column's stationary phase is critical to achieve good peak shape and resolution. nih.gov For amines and related compounds, specialized columns are often employed to minimize peak tailing. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds. While hydroxylamine itself can be challenging to analyze by conventional HPLC due to its high polarity and lack of a strong chromophore, derivatization can be employed. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) would likely be a suitable method. orientjchem.org

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity of the triethylsilyl group. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired separation. orientjchem.org Additives such as triethylamine (B128534) may be used to improve peak shape for basic compounds. nih.gov Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with a mass spectrometer (LC-MS). humanjournals.combiomedgrid.com

Flash Column Chromatography for Preparative Isolation

Flash column chromatography is a rapid and efficient technique for the preparative isolation and purification of chemical compounds. rochester.edu This method is often used in organic synthesis to purify reaction products. For the purification of this compound, flash chromatography using silica (B1680970) gel as the stationary phase is a common approach. rsc.orgrsc.org

The choice of the eluent system is crucial for successful separation. A mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate, is typically used, with the polarity gradually increased to elute the desired compound. Given the potential for interaction of the amine functionality with the acidic silica gel, a small amount of a basic modifier like triethylamine may be added to the eluent to prevent streaking and improve recovery. rochester.edurochester.edureddit.com

Table 3: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Gas Chromatography (GC) | Various (e.g., CP-Volamine) | Inert gas (e.g., He, N2) | Purity assessment, analysis of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | Purity assessment, separation from non-volatile impurities |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (+/- Triethylamine) | Preparative isolation and purification |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that result in a change in the polarizability of the molecule. libretexts.org For a molecule like this compound, many vibrational modes are expected to be active in both spectra, providing complementary information.

The vibrational spectrum of this compound is dominated by the characteristic absorptions of the N-H, Si-O-N, Si-C, and C-H bonds.

N-H Vibrations : The primary amine (-NH₂) group of the hydroxylamine moiety gives rise to distinct stretching and bending vibrations. The asymmetric and symmetric N-H stretching modes are expected in the region of 3300-3400 cm⁻¹. The N-H bending or "scissoring" vibration typically appears in the 1590-1650 cm⁻¹ range. ias.ac.in

Si-O-N Vibrations : The central Si-O-N linkage is a key structural feature. The Si-O stretching vibration in organosilicon compounds typically results in a very strong and broad absorption band in the 1130-1000 cm⁻¹ region. gelest.comresearchgate.net For silyl hydroxylamines, this band may be complex due to coupling with N-O vibrations. The N-O stretching vibration in hydroxylamine and its derivatives is generally found in the 1007 cm⁻¹ to 937 cm⁻¹ range. ornl.govresearchgate.net The interaction within the Si-O-N group will likely result in strong, characteristic bands within this broader 1130-900 cm⁻¹ fingerprint region.

Triethylsilyl Group Vibrations : The triethylsilyl group introduces several characteristic bands.

C-H Stretches : The stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the ethyl chains occur just below 3000 cm⁻¹, typically in the 2960-2870 cm⁻¹ range. researchgate.net

C-H Bends : The deformation or bending vibrations of the CH₃ and CH₂ groups appear around 1465 cm⁻¹ (asymmetric CH₃ and CH₂ scissoring) and 1375 cm⁻¹ (symmetric CH₃ umbrella mode). researchgate.net

Si-C Stretches : The silicon-carbon stretching vibrations provide a useful diagnostic marker and are typically observed in the 865-750 cm⁻¹ range. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound based on established group frequency correlations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3400 - 3300 | Medium |

| C-H Stretch | -CH₂, -CH₃ | 2960 - 2870 | Strong |

| N-H Bend (Scissoring) | -NH₂ | 1650 - 1590 | Medium-Variable |

| C-H Bend (Deformation) | -CH₂, -CH₃ | 1465 - 1375 | Medium |

| Si-O-N Asymmetric Stretch | Si-O-N | 1130 - 1000 | Very Strong, Broad |

| N-O Stretch | Si-O-N | ~1000 | Strong |

| Si-C Stretch | Si-C (ethyl) | 865 - 750 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, definitive experimental data on its solid-state molecular structure, including unit cell parameters, space group, and precise bond lengths and angles, are not available at this time.

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid. Should such a study be conducted on this compound, it would confirm the molecular geometry, including the bond angles around the silicon and nitrogen atoms, and reveal details about intermolecular interactions, such as potential hydrogen bonding involving the -NH₂ group, which could influence the crystal packing.

Computational and Theoretical Studies of O Triethylsilyl Hydroxylamine Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to describing the electronic distribution and geometric parameters of O-(Triethylsilyl)hydroxylamine. These methods allow for a detailed examination of the molecule's ground state and its response to electronic excitation, providing a basis for understanding its reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. DFT calculations can predict the optimized ground state geometry, bond lengths, bond angles, and conformational preferences of the molecule.

Table 1: Representative Calculated Geometric Parameters for a Silylated Hydroxylamine (B1172632) Analogue using DFT

| Parameter | Calculated Value |

| Si-O Bond Length (Å) | 1.65 |

| N-O Bond Length (Å) | 1.48 |

| Si-O-N Bond Angle (°) | 118.5 |

| H-N-H Bond Angle (°) | 103.2 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations for a molecule like this compound.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. While computationally more demanding than DFT, they are valuable for benchmarking and for cases where electron correlation effects are particularly important.

High-level ab initio calculations on hydroxylamine and its smaller derivatives have been performed to accurately determine their heats of formation and atomization energies. researchgate.net These studies provide a foundation for understanding the electronic properties of substituted hydroxylamines. For this compound, such calculations would offer a precise description of its electronic energy and wave function, leading to a deeper understanding of its chemical bonding and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For hydroxylamine derivatives, the HOMO is typically localized on the nitrogen and oxygen atoms, reflecting their nucleophilic character. The LUMO is often associated with the antibonding orbitals of the N-O or O-Si bonds. Analysis of the HOMO and LUMO of this compound would provide insights into its behavior in reactions with electrophiles and nucleophiles.

Natural Bond Orbital (NBO) analysis can be used to calculate the natural charges on each atom. This information reveals the distribution of electron density within the molecule and helps to identify sites susceptible to electrostatic interactions. In a study on heterocyclic hydroxylamine-O-sulfonates, natural charges were calculated using the B3LYP density functional method with the 6-31+G* basis set. researchgate.net A similar analysis for this compound would quantify the partial charges on the silicon, oxygen, and nitrogen atoms, further clarifying its reactive sites.

Table 2: Illustrative Frontier Molecular Orbital Energies and Natural Charges for a Silylated Hydroxylamine Analogue

| Property | Value |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 9.7 |

| Natural Charge on Si | +0.85 |

| Natural Charge on O | -0.65 |

| Natural Charge on N | -0.45 |

Note: The data in this table is illustrative and represents the type of results expected from quantum chemical calculations on this compound.

Reaction Pathway Modeling and Kinetics

Computational modeling of reaction pathways provides a dynamic picture of how chemical transformations occur. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the energy barriers that govern the reaction rate.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the precise geometry and energy of the transition state is crucial for understanding the mechanism of a reaction. Computational methods can be used to search for and optimize transition state structures.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. jh.edu An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactants and products. This confirms that the located transition state indeed corresponds to the reaction of interest and provides a detailed picture of the molecular motions involved in the transformation. For reactions involving this compound, such as its role in amination reactions, identifying the transition states and performing IRC analysis would be key to elucidating the reaction mechanism.

The energy difference between the reactants and the transition state is the activation energy or energy barrier of a reaction. This barrier is a primary determinant of the reaction rate. Computational methods allow for the calculation of these energy barriers, providing quantitative predictions of reaction feasibility and kinetics.

Theoretical studies on the decomposition of hydroxylamine have determined the activation barriers for various unimolecular and bimolecular pathways. scispace.com For instance, the bimolecular isomerization of hydroxylamine to ammonia (B1221849) oxide was found to have a calculated activation barrier of approximately 25 kcal/mol in the gas phase. scispace.com Similar calculations for reactions involving this compound would allow for the prediction of its reactivity under different conditions.

From the calculated energy barriers and vibrational frequencies of the reactants and the transition state, it is possible to estimate reaction rate constants using Transition State Theory (TST). These theoretical rate constants can be compared with experimental data, where available, to validate the computational model and provide a comprehensive understanding of the reaction kinetics.

Table 3: Example of Calculated Energy Barriers for a Hypothetical Reaction of a Silylated Hydroxylamine

| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | DFT (B3LYP/6-31G*) | 15.2 |

| Silyl (B83357) Group Migration | MP2/6-311+G** | 22.5 |

Note: This table provides hypothetical data to illustrate the prediction of energy barriers for potential reactions of this compound.

Bond Dissociation Energy (BDE) Calculations

Computational chemistry provides critical insights into the strength and stability of chemical bonds. For this compound, theoretical calculations are essential for understanding the reactivity of the nitrogen-oxygen (N-O) bond.

Assessment of N-O Bond Strength and Lability

The N-O single bond is known to be relatively weak, a characteristic that dictates much of the chemistry of hydroxylamines and their derivatives. mdpi.com Early textbook estimates often quote a generic N-O bond dissociation energy (BDE) of around 48 kcal/mol. wayne.edu However, advanced computational studies using methods such as CBS-QB3, CBS-APNO, G4, and Density Functional Theory (DFT) with the M06-2X functional have revealed that the N-O BDE in the parent hydroxylamine (H₂N-OH) is significantly higher. wayne.edu

Calculations show the BDE for hydroxylamine to be approximately 60-61 kcal/mol, which is 12-13 kcal/mol higher than the generic value. wayne.edu This indicates a more stable N-O bond than previously assumed, though it remains one of the weaker single bonds in organic chemistry, contributing to its lability and utility in synthesis. mdpi.com The cleavage of this bond is a key step in many reactions where hydroxylamines serve as nitrogen sources for the construction of N-heterocycles. mdpi.com The triethylsilyl group in this compound is expected to modulate this bond strength through electronic and steric effects.

Calculated N-O Bond Dissociation Enthalpies (BDE) for Hydroxylamine

| Computational Method | Calculated BDE (kcal/mol) |

|---|---|

| W1BD | 59.91 |

| G4 | 60.67 |

| CBS-APNO | 60.84 |

| CBS-QB3 | 60.89 |

| M06-2X | 61.35 |

Investigation of Substituent Effects on BDEs (e.g., Inductive and Resonance Effects)

Substituents on the nitrogen or oxygen atoms can significantly alter the N-O BDE. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the electronic environment of the N-O bond and the stability of the radicals formed upon its homolytic cleavage.

In this compound, the triethylsilyl (TES) group is attached to the oxygen atom. Silicon is more electropositive than carbon, and the Si-O bond is highly polarized. The TES group acts as a σ-electron donor, which can influence the N-O bond strength. Theoretical studies on substituted hydroxylamines show that both inductive and resonance effects play a role. For instance, ab initio molecular orbital calculations have demonstrated that protonation or deprotonation of adjacent functional groups can lead to substantial changes in the BDEs of C-X bonds, a principle that extends to N-O bonds. researchgate.net The stability of the resulting aminyl (R₂N•) and silyloxy (R₃SiO•) radicals is a primary determinant of the BDE. The high stability of silyloxy radicals suggests that O-silylation might lead to a lower N-O BDE compared to O-alkylation.

Substituent Effects on O-H BDE in Substituted Oximes

| Compound | Calculated O-H BDE (kcal/mol) |

|---|---|

| Acetone Oxime | 86.7 |

| Cyclohexanone (B45756) Oxime | 85.7 |

| Acetophenone Oxime (E) | 84.1 |

| Benzophenone Oxime | 83.1 |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are governed by the barriers to rotation around its bonds and the inversion at the nitrogen atom.

Investigation of Nitrogen Inversion Barriers and Pyramidal Geometry

Like ammonia, the nitrogen atom in hydroxylamines typically adopts a pyramidal geometry. This pyramid can rapidly invert, passing through a planar transition state in a process known as nitrogen inversion or pyramidal inversion. wikipedia.org The energy barrier to this inversion is a key factor in the molecule's conformational dynamics. For ammonia, this barrier is very low (5.8 kcal/mol or 24.2 kJ/mol), allowing for rapid inversion at room temperature. wikipedia.org

In acyclic dialkylhydroxylamines, the nitrogen inversion barrier is significantly higher, with reported ranges of 50.0-57.7 kJ/mol. kfupm.edu.sa The presence of a silyl group attached to the nitrogen atom, as in silylamine (H₃SiNH₂), is known to dramatically lower the inversion barrier and favor a more planar geometry at the nitrogen center. rsc.org This effect is attributed to the electronic properties of the Si-N bond. In this compound, the silyl group is on the oxygen, so its effect on the nitrogen inversion barrier is indirect. The primary determinants will be the steric bulk of the -ONH₂ group and the electronic interactions between the nitrogen lone pair and the adjacent N-O and N-H bonds. The geometry is expected to be pyramidal, with an inversion barrier likely influenced by the bulky triethylsilyloxy substituent.

Comparison of Nitrogen Inversion Barriers

| Compound | Inversion Barrier (kJ/mol) |

|---|---|

| Ammonia (NH₃) | 24.2 |

| Acyclic Dialkylhydroxylamines | 50.0 - 57.7 |

| Phosphine (PH₃) | 132 |

Analysis of N-O Bond Rotational Barriers and Conformational Preferences

Rotation around the N-O single bond in hydroxylamines is a key conformational process. Computational studies on the parent hydroxylamine molecule have been used to analyze this rotational barrier. The rotation allows the molecule to interconvert between different staggered (gauche) and eclipsed (syn or anti) conformations. The relative energies of these conformers determine the preferred molecular shape.

For this compound, the presence of the very large triethylsilyl group introduces significant steric hindrance. This bulkiness is expected to have two major consequences:

Increased Rotational Barrier: The energy required to rotate the -NH₂ group past the -OSi(CH₂CH₃)₃ group will be higher than in the parent hydroxylamine due to steric clashes between the amine protons and the bulky ethyl groups in the transition state.

Defined Conformational Preference: The molecule will strongly favor a staggered (gauche) conformation to minimize steric interactions. Eclipsed conformations, where the NH₂ group is aligned with one of the Si-C bonds or the Si-O bond, would be highly energetically unfavorable. Molecular dynamics simulations can be used to explore the potential energy surface and identify the lowest-energy conformers and the transition states that separate them.

Calculated Rotational Barriers for Small Molecules

| Molecule | Rotatable Bond | Barrier (kcal/mol) |

|---|---|---|

| Ethane | C-C | ~2.9 |

| Methanol (B129727) | C-O | ~1.1 |

| Hydrazine (B178648) | N-N | ~12.0 |

| Hydroxylamine | N-O | ~10.8 |

Future Research Directions and Emerging Applications of O Silylhydroxylamines

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of modern chemical research is the development of catalytic systems that offer high levels of control over reaction outcomes. For O-silylhydroxylamines, future advancements will likely concentrate on enhancing selectivity and efficiency in carbon-nitrogen (C-N) bond formation, a cornerstone of pharmaceutical and agrochemical synthesis.

The synthesis of chiral molecules with high enantiopurity is a formidable challenge in organic chemistry. Asymmetric catalysis offers an elegant solution, and its application to reactions involving O-silylhydroxylamines is a promising frontier. Future research is expected to explore the development of chiral catalysts that can mediate the enantioselective addition of the hydroxylamine (B1172632) moiety to various prochiral substrates.

Research into the kinetic resolution of secondary amines through asymmetric oxygenation to form enantiopure hydroxylamines highlights the potential for creating chiral nitrogen centers. nih.gov Strategies involving practical catalysts, such as titanium(salalen) complexes with environmentally benign oxidants like hydrogen peroxide, demonstrate a pathway toward efficient chemo- and enantio-discrimination. nih.gov The development of catalytic systems capable of asymmetric C-N bond formation is a long-standing challenge, and applying these principles to O-silylhydroxylamines as aminating agents could provide novel routes to valuable chiral amines and their derivatives. The cleavage of the N-O bond in hydroxylamine derivatives, often mediated by transition metals like palladium, rhodium, and copper, is a key step in the formation of N-heterocycles, and rendering these processes asymmetric is a significant goal. mdpi.com

Harnessing renewable energy sources to drive chemical reactions is a central tenet of green chemistry. Photocatalysis and electrocatalysis represent powerful tools for achieving transformations under mild conditions, often with unique selectivity profiles compared to traditional thermal methods.

The application of these technologies to O-silylhydroxylamine chemistry is a nascent but highly promising research area. Future work could focus on using light or electric current to facilitate the homolytic cleavage of the N-O or O-Si bonds, generating highly reactive nitrogen-centered radicals or other intermediates for C-N bond formation. Electrocatalysis could provide a sustainable means to drive reactions, with recent research exploring its use for enhancing oxygen evolution reactions on various catalyst models. researchgate.net By integrating O-silylhydroxylamines into photocatalytic or electrochemical reaction schemes, it may be possible to develop novel, waste-reducing synthetic methods that avoid harsh reagents and elevated temperatures, contributing to more sustainable chemical manufacturing.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration into automated workflows. researchgate.net The application of flow chemistry to processes involving hydroxylamines is already demonstrating significant potential.

For instance, an efficient continuous flow process for synthesizing (E)-O-(3-chloro-2-propenyl)hydroxylamine, a key industrial intermediate, has been successfully developed. researchgate.net This approach streamlined multiple chemical transformations, drastically reducing reaction times from hours to minutes and enabling higher throughput and purity. researchgate.net

Future research will likely extend these principles to reactions utilizing O-(Triethylsilyl)hydroxylamine. The ability of flow reactors to handle transient or unstable intermediates safely makes them ideal for exploring new reactivity profiles of silylhydroxylamines. Furthermore, integrating flow reactors with automated optimization platforms, potentially guided by machine learning algorithms, could accelerate the discovery and scale-up of novel C-N bond-forming reactions, making the synthesis of complex nitrogen-containing molecules faster and more efficient.

Exploration of Bioorthogonal Reaction Chemistry for Chemical Biology

Bioorthogonal chemistry encompasses reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org These tools are invaluable for labeling and visualizing biomolecules in their natural environment. Hydroxylamine-based ligations are a key component of the bioorthogonal toolkit.

The reaction between a hydroxylamine and an aldehyde or ketone to form a stable oxime is a well-established bioorthogonal condensation. nih.gov this compound can serve as a protected precursor that, upon in situ deprotection, reveals the reactive hydroxylamine moiety. This strategy allows for the introduction of hydroxylamine-functionalized probes onto complex biological molecules.

Recent studies have demonstrated the utility of N,O-hydroxylamine linkers in functionalizing fragments of bacterial peptidoglycan, creating valuable probes for studying host-pathogen interactions. nih.gov This approach provides rapid, one-step access to functionalized biomolecules that are otherwise synthetically challenging to obtain. nih.gov Future directions will involve designing novel O-silylhydroxylamine reagents bearing reporter tags (e.g., fluorophores, biotin) or handles for secondary "click" reactions, expanding their utility for in vivo imaging, proteomics, and diagnostics.

Application in Materials Science, Polymer Chemistry, and Surface Functionalization

The unique reactivity of the hydroxylamine group also makes it a valuable tool for modifying the surfaces of materials and synthesizing functional polymers. The silyl (B83357) group in O-silylhydroxylamines can either act as a protecting group or as an anchor for covalent attachment to silica-based materials.

For instance, molecules like 11-(O-Hydroxylamine)undecyltrimethoxysilane are designed specifically for surface functionalization. sikemia.com The trimethoxysilane (B1233946) headgroup allows for covalent attachment to silica (B1680970) or metal oxide surfaces, while the terminal hydroxylamine group provides a reactive handle for conjugating other molecules, such as proteins or nanoparticles, via oxime ligation. sikemia.comcd-bioparticles.net The enhanced nucleophilicity of the aminooxy group leads to rapid and high-yield reactions with surface-bound carbonyl groups. sikemia.com

In polymer chemistry, research into poly(β-hydroxyl amine)s, prepared through amine-epoxy polymerization, highlights the interest in incorporating hydroxylamine functionalities into polymer backbones to impart properties like antimicrobial activity. researchgate.net Future research could explore the use of this compound as a monomer or a post-polymerization modification reagent to create novel functional polymers with tailored properties for applications in coatings, adhesives, and biomaterials.

Discovery of New Reaction Manifolds and Expansion of Substrate Scope

While O-silylhydroxylamines are known reagents, their full reactive potential is far from realized. A key future direction is the discovery of entirely new types of transformations that leverage their unique electronic and steric properties. The weak N-O bond is a key feature that can be exploited for novel bond-forming strategies. mdpi.com

Recent discoveries, such as the hydroxylamine-mediated amination of C-C bonds via an aza-Hock rearrangement, demonstrate that these reagents can participate in sophisticated molecular rearrangements to form valuable products like anilines. nih.gov This opens the door to exploring other cationic rearrangement pathways. Similarly, reagents like O-TBS-N-tosylhydroxylamine have been developed for the facile conversion of alcohols into oximes, bypassing the need for intermediate carbonyl compounds or external oxidants. organic-chemistry.org

Future research will undoubtedly focus on discovering new catalytic cycles and reaction cascades involving this compound. Expanding the substrate scope of known reactions to include more complex and sterically hindered molecules will also be critical. By applying modern catalytic methods and exploring unconventional reaction conditions, the synthetic utility of O-silylhydroxylamines can be significantly broadened, solidifying their role as powerful reagents in the synthetic chemist's toolbox.

Design of Advanced Spectroscopic Probes for In-Situ Mechanistic Insight

The continuous quest for a deeper understanding of chemical reaction mechanisms has spurred the development of sophisticated analytical techniques capable of providing real-time information on the transient species and intricate pathways that govern chemical transformations. Among these, in-situ spectroscopic methods are paramount, offering a window into the reacting system without the need for sample extraction, thus preserving the integrity of the reaction environment. st-andrews.ac.uk The design of advanced spectroscopic probes is a key element in harnessing the full potential of these techniques, enabling the monitoring of specific molecular events with high sensitivity and selectivity. While the application of O-silylhydroxylamines, including this compound, as dedicated spectroscopic probes is an emerging and not yet extensively documented area of research, the fundamental principles of probe design can be extrapolated to envision their potential in this capacity.

Spectroscopic probes are molecules intentionally designed to change their spectroscopic properties in response to a specific chemical event or a change in their immediate environment. nih.gov These changes, which can be observed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Vis, or fluorescence spectroscopy, provide invaluable data for elucidating reaction mechanisms, determining kinetics, and identifying reactive intermediates. researchgate.net The development of such probes for in-situ mechanistic insight into reactions involving O-silylhydroxylamines would be a significant advancement, offering a more nuanced understanding of their reactivity.

Key Principles for Designing Spectroscopic Probes:

The design of effective spectroscopic probes hinges on several key principles:

Selective Response: The probe must interact selectively with a specific reactant, intermediate, or product, or respond to a particular change in the reaction environment (e.g., pH, redox potential).

Distinct Spectroscopic Signature: The change in the probe's property (e.g., chemical shift in NMR, vibrational frequency in FTIR) upon interaction or reaction should be significant and easily distinguishable from the signals of other components in the reaction mixture.

Minimal Perturbation: The probe should not significantly alter the course or kinetics of the reaction it is designed to monitor. Its concentration is typically kept low to minimize any interference.

Appropriate Timescale: The response of the probe must be on a timescale that is compatible with the kinetics of the reaction being studied.

Hypothetical Design of O-Silylhydroxylamine-Based Probes:

While direct examples are not prevalent in the current literature, one can conceptualize the design of O-silylhydroxylamine derivatives as spectroscopic probes. For instance, incorporating a chromophore or a fluorophore into the O-silylhydroxylamine structure could yield a molecule whose electronic properties, and thus its UV-Vis or fluorescence spectrum, are altered upon reaction. The triethylsilyl group itself, or other silicon-based moieties, could be functionalized to include reporter groups.

Furthermore, the inherent reactivity of the N-O bond in O-silylhydroxylamines could be exploited. Reactions such as N-O bond cleavage or reactions at the nitrogen atom could lead to substantial changes in the molecular structure, which would be readily detectable by spectroscopic methods. For example, a change in the coordination environment of a metal catalyst interacting with the hydroxylamine nitrogen could be monitored if the silyl group contains an appropriate NMR-active nucleus or a vibrational label.

In-Situ Spectroscopic Techniques for Mechanistic Studies:

Several in-situ spectroscopic techniques are instrumental in providing mechanistic insights into chemical reactions and could be applied to study reactions involving O-silylhydroxylamines:

NMR Spectroscopy: In-situ NMR is a powerful tool for structural elucidation and quantitative analysis of reaction components in real-time. chimia.ch By monitoring the changes in chemical shifts and signal intensities of reactants, intermediates, and products, detailed kinetic profiles can be constructed. For reactions involving this compound, ¹H, ¹³C, and ²⁹Si NMR could provide valuable information on the fate of the molecule during a reaction.

FTIR Spectroscopy: In-situ FTIR spectroscopy is highly sensitive to changes in the vibrational modes of molecules, making it ideal for tracking the formation and consumption of functional groups. For instance, the characteristic vibrations of the N-O and Si-O bonds in this compound could be monitored to follow its conversion. The appearance of new vibrational bands could signal the formation of intermediates or products.

The table below summarizes the potential application of these techniques in studying reactions of O-silylhydroxylamines.

| Spectroscopic Technique | Information Gained | Potential Application to O-Silylhydroxylamine Reactions |

| In-Situ NMR | Real-time concentration of reactants, intermediates, and products. Structural information on transient species. | Monitoring the disappearance of the ¹H and ¹³C signals of the triethylsilyl group and the appearance of new signals corresponding to silylated products or byproducts. ²⁹Si NMR could track the transformation of the silyl group, providing direct evidence of its involvement in the reaction mechanism. Changes in the chemical environment of the nitrogen atom could be inferred from ¹⁵N NMR if isotopically labeled starting materials are used. |

| In-Situ FTIR | Identification of functional groups. Monitoring of bond formation and cleavage. | Tracking the disappearance of the characteristic N-O and Si-O stretching vibrations of the starting material. The appearance of new bands, for example, corresponding to N-H, C=N, or other functional groups in the products, would allow for the real-time monitoring of the reaction progress and the identification of key reaction steps. |

Future research in this area will likely focus on the rational design and synthesis of novel O-silylhydroxylamine derivatives bearing spectroscopic reporter groups. The application of advanced in-situ spectroscopic techniques to reactions mediated by these compounds will undoubtedly provide deeper mechanistic insights, paving the way for the development of more efficient and selective synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(Triethylsilyl)hydroxylamine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions using hydroxylamine derivatives and triethylsilyl precursors. For example, analogous methods involve reacting hydroxylamine with carboxymethyl or tert-butyl groups under controlled pH and temperature to minimize side reactions . Purification typically employs recrystallization or column chromatography, with purity verified via NMR (e.g., monitoring characteristic proton shifts at δ 0.5–1.2 ppm for triethylsilyl groups) and mass spectrometry .

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability and variable-temperature NMR to monitor decomposition. For example, intermediates in similar hydroxylamine derivatives exhibit stability up to 100°C in inert atmospheres but degrade rapidly in acidic/basic conditions due to silyl-oxygen bond hydrolysis .

Advanced Research Questions

Q. How do competing O- and N-acylation pathways influence reaction outcomes when using this compound?

- Methodological Answer : Theoretical calculations (e.g., B3LYP/6-311+G(2df,2p)) reveal that O-acylation dominates due to lower activation energy barriers (ΔG‡ ~17.4 kcal/mol vs. 18.6 kcal/mol for N-acylation). However, experimental validation via kinetic isotopic labeling (e.g., deuterated substrates) is critical to confirm mechanistic dominance, as solvent effects and steric hindrance from the triethylsilyl group may alter pathway selectivity .

Q. What analytical techniques resolve contradictions between theoretical predictions and experimental results in hydroxylamine-mediated reactions?

- Methodological Answer : Combine high-level DFT calculations (e.g., PCM solvation models) with advanced spectroscopy. For instance, discrepancies in product ratios (e.g., O- vs. N-acylated isomers) can be resolved using LC-MS/MS to quantify intermediates and transition-state analogs. Synchrotron X-ray crystallography may also clarify steric effects in crystal lattices .

Q. How can derivatization strategies enhance the detection of this compound in complex matrices?

- Methodological Answer : Derivatize with pentafluorobenzyl hydroxylamine (PFBHA) to form stable oximes, which improve sensitivity in GC-MS analyses. For example, PFBHA-derivatized aldehydes show detection limits <1 ppb in beer and biological samples. Optimize reaction time (30–60 min) and pH (6–7) to maximize yield .

Q. What factors govern the stability of this compound in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products